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Compound of Interest

Compound Name: 2,2,3-Trimethylpentane

Cat. No.: B1293788

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3-
trimethylpentane, a branched alkane of interest in various chemical and pharmaceutical
applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering valuable data for structural

elucidation and analytical development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,2,3-trimethylpentane,
providing a clear and concise reference for researchers.

Table 1: *H NMR Spectroscopic Data for 2,2,3-
Trimethylpentane
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~0.84 Triplet 3H -CH2CHs (C5)
~0.85 Singlet 9H -C(CHs)s (C2)
~0.88 Doublet 3H -CH(CHs) (C3)
~1.25 Multiplet 2H -CH2CHs (C4)
~1.65 Multiplet 1H -CH(CHs) (C3)

Table 2: **C NMR Spectroscopic Data for 2,2,3-
Trimethylpentane

Chemical Shift (d) ppm Carbon Type Assignment
~11.5 Primary (CHs) C5

~15.5 Primary (CHs) C3-Methyl
~25.9 Primary (CHs) C2-Methyls
~28.0 Secondary (CHz) C4

~36.5 Quaternary (C) Cc2

~42.0 Tertiary (CH) C3

Table 3: Infrared (IR) Spectroscopy - Key Absorption

Bands for 2,2,3-Trimethylpentane

Frequency (cm™?) Vibration Mode Intensity
2960 - 2870 C-H Stretch (sp?3) Strong
1465 -CH:z- Bend (Scissoring) Medium
1380 -CHs Bend (Symmetric) Medium
1365 -C(CHs)s Bend Medium
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Table 4: Mass Spectrometry - Major Fragment lons for

2,2, 3-Trimethylpentane

Mass-to-Charge Ratio

(miz) Relative Abundance Proposed Fragment lon
miz

57 High [CaHo]* (tert-butyl cation)
43 High [CsH7]* (isopropyl cation)
71 Medium [CsHaa]*

85 Medium [CeHas]*

114 Low [CsHa1s]* (Molecular lon)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300
MHz or higher).

o Sample Preparation: A small amount of 2,2,3-trimethylpentane (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

e 1H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range for alkanes (typically 0-2 ppm),
and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. A wider
spectral width is used (e.g., 0-50 ppm for the aliphatic region). Due to the lower natural
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abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer
relaxation delay may be required compared to *H NMR.

Infrared (IR) Spectroscopy

IR spectra of liquid samples like 2,2,3-trimethylpentane are often recorded using an
Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR)
spectrometer.

o Sample Preparation: A single drop of neat (undiluted) 2,2,3-trimethylpentane is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide).

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.
The sample spectrum is then acquired, typically over the range of 4000-400 cm~1. The final
spectrum is presented in terms of transmittance or absorbance. The ATR crystal should be
cleaned thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry is a common technique for analyzing volatile, non-
polar compounds like 2,2,3-trimethylpentane.

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation from any impurities. The GC column is heated to
ensure the sample is in the gas phase.

« lonization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the ejection of an electron from the
molecule, forming a positively charged molecular ion (M*).

e Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to
fragmentation into smaller, positively charged ions and neutral radicals. The fragmentation
pattern is characteristic of the molecule's structure.

e Mass Analysis and Detection: The positively charged fragments are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
quadrupole). A detector then records the abundance of each ion.
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Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship
between different spectroscopic techniques in determining the structure of 2,2,3-
trimethylpentane.
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General Workflow of Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 2,2,3-trimethylpentane.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1293788?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Relationship of Spectroscopic Technigues to Structural Information
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Caption: How different spectroscopic techniques provide structural information for 2,2,3-
trimethylpentane.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,2,3-Trimethylpentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293788#spectroscopic-data-for-2-2-3-
trimethylpentane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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